molecular formula C12H17N3O4 B2827854 5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 1781427-83-5

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B2827854
CAS No.: 1781427-83-5
M. Wt: 267.285
InChI Key: PNZQOYQFFIKBLM-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring fused with a tetrahydropyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, due to its stability under a variety of conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyrrole Ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can remove the Boc group.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced alcohol or amine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the realm of cannabinoid receptor modulation. Recent studies indicate that derivatives of pyrazole compounds can serve as selective agonists for cannabinoid receptors, specifically CB1 and CB2. This selectivity is crucial for developing treatments that minimize central nervous system side effects while maximizing therapeutic benefits.

Case Study: Cannabinoid Receptor Modulation

A study published in 2023 focused on synthesizing pyrazole derivatives with peripheral selectivity for cannabinoid receptors. The lead compound exhibited a five-fold higher plasma biodistribution compared to brain distribution, suggesting that it could effectively target peripheral tissues while reducing central side effects . This finding highlights the potential of 5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid as a scaffold for developing new medications aimed at treating conditions like neuropathic pain and inflammation without the psychoactive effects associated with traditional cannabinoids.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activity. For instance:

  • Starting Material : Pyrazole-3-carboxylic acid.
  • Reagents : Tert-butoxycarbonyl (Boc) protecting group.
  • Conditions : Standard organic synthesis techniques including N-alkylation and hydrolysis.

These synthetic pathways allow for modifications that can enhance the pharmacological profile of the resulting compounds.

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit promising activity against various biological targets:

  • Peripheral Cannabinoid Receptors : As mentioned earlier, this compound's derivatives have shown partial agonist activity at CB1 receptors with potential applications in pain management .
  • Anticancer Activity : Some studies suggest that pyrazole derivatives may also exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to fully understand this potential .

Summary of Findings

Application AreaObservations
Cannabinoid Receptor ModulationHigh plasma biodistribution; potential for treating neuropathic pain
SynthesisMultiple synthetic pathways available for optimization
Pharmacological ActivityPotential anticancer properties; selective agonism at peripheral receptors

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site before undergoing deprotection to release the active amine, which can then interact with the target.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the pyrazole ring.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the functional groups attached.

Uniqueness

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. The presence of both the Boc-protected amine and the carboxylic acid groups allows for versatile functionalization, making it valuable in synthetic chemistry and drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 282.32 g/mol

The structural representation includes a tert-butoxycarbonyl group and a tetrahydropyrrolo structure that is characteristic of its class.

1. Anti-inflammatory Activity

Research indicates that compounds with pyrazole moieties exhibit significant anti-inflammatory properties. In studies involving various pyrazole derivatives, compounds similar to the one have shown promising results in reducing inflammation:

  • Carrageenan-induced paw edema model : The compound demonstrated an inhibition rate comparable to standard anti-inflammatory drugs such as diclofenac and indomethacin. For instance, compounds derived from similar structures exhibited up to 84% inhibition in inflammatory responses within three hours of administration .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. The compound is hypothesized to exert its analgesic effects through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways. In vivo studies have shown that related compounds can significantly reduce pain responses in animal models .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound may interfere with cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction:

  • Cell Line Studies : In vitro tests on various cancer cell lines have indicated that pyrazole derivatives can lead to substantial cytotoxicity at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring significantly influence their pharmacological profiles:

  • Electron-withdrawing groups : Enhance inhibitory activities against specific targets.
  • Alkyl substitutions : Affect solubility and bioavailability.

For instance, compounds with halogen substitutions at specific positions on the phenyl ring showed increased activity compared to their non-substituted counterparts .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Sharath et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited over 80% inhibition compared to control groups, highlighting the potential therapeutic applications of these compounds in treating inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation by Burguete et al., a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives were tested against Mycobacterium tuberculosis and various cancer cell lines. The results showed significant inhibition rates, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-8(6-15)13-14(4)9(7)10(16)17/h5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQOYQFFIKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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